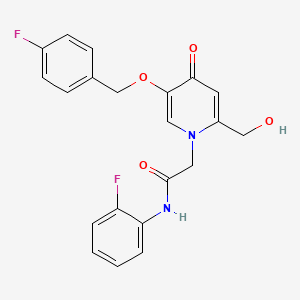

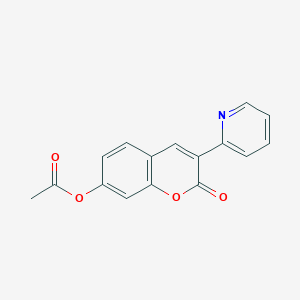

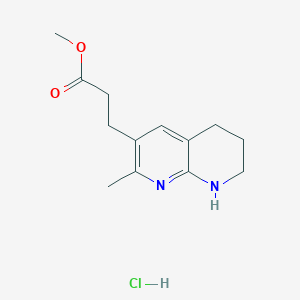

![molecular formula C11H16Cl2N4 B2605253 3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride CAS No. 2260935-79-1](/img/structure/B2605253.png)

3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride” is a type of imidazopyridine, which is a group of compounds known for their diverse biological activity . They are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often starts with derivatives of 2,3-diaminopyridine, which are usually produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis

The molecular structure of the compound was established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

The compound has a molecular weight of 291.18 . It is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Convenient Synthesis of Azolyl Piperidines : The compound has been utilized in the synthesis of azolyl piperidines, which are important in medicinal chemistry. Arylation of azoles with bromopyridines followed by reduction has been developed as a method for preparing 3- and 4-azolyl piperidines, extending to benzo analogues of these compounds (Shevchuk et al., 2012).

Development of Anticancer Compounds : The structure is pivotal in the development of compounds with anti-cancer activity. Novel fluoro-substituted benzo[b]pyran compounds, showing significant anticancer activity at low concentrations against lung, breast, and CNS cancer cell lines, were synthesized using methodologies that likely involve complex intermediates similar to 3-Piperidin-4-ylimidazo[4,5-b]pyridine; dihydrochloride (Hammam et al., 2005).

Privileged Structures in CGRP Receptor Antagonists : It acts as a privileged substructure in CGRP (Calcitonin Gene-Related Peptide) receptor antagonists, highlighting its role in the development of treatments for conditions like migraines. Two complementary syntheses from different starting materials have been described, showcasing its versatility and importance in drug development (Leahy et al., 2012).

Antimicrobial Activity : Derivatives containing the piperidine or pyrrolidine ring have shown strong antimicrobial activity, indicating the potential of this core structure in developing new antimicrobial agents. A study on the structure–activity relationship of these compounds has provided insights into their antimicrobial effects (Krolenko et al., 2016).

Safety And Hazards

Orientations Futures

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests that they have significant potential for future therapeutic applications .

Propriétés

IUPAC Name |

3-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.2ClH/c1-2-10-11(13-5-1)15(8-14-10)9-3-6-12-7-4-9;;/h1-2,5,8-9,12H,3-4,6-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTYTUUZDBHMKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC3=C2N=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

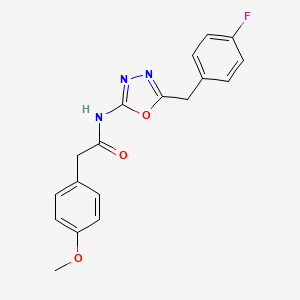

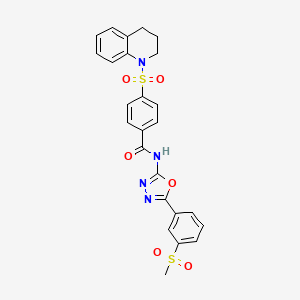

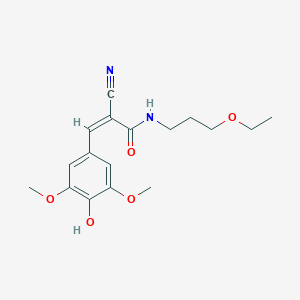

![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2605171.png)

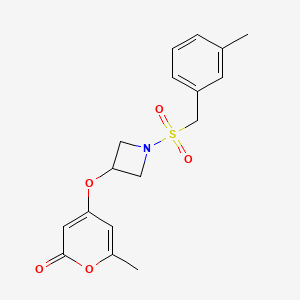

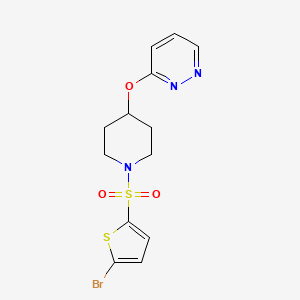

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine](/img/structure/B2605174.png)

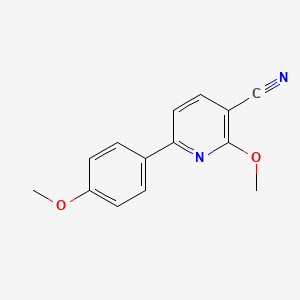

![8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2605179.png)

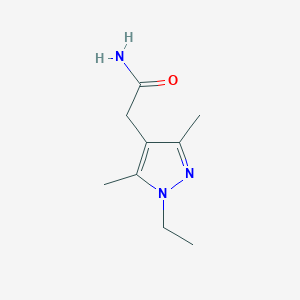

![2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2605191.png)